1,3,6-Naphthalenetrisulfonic acid, 7-((2-((aminocarbonyl)amino)-4-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-, trisodium salt
Description
Chemical Structure and Properties The compound 1,3,6-Naphthalenetrisulfonic acid, 7-((2-((aminocarbonyl)amino)-4-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-, trisodium salt (CAS: 106359-91-5) is a polysulfonated azo dye derivative characterized by:
Properties
CAS No. |
63817-39-0 |
|---|---|
Molecular Formula |
C27H19FN9Na3O10S3 |
Molecular Weight |
813.7 g/mol |
IUPAC Name |
trisodium;7-[[2-(carbamoylamino)-4-[[4-fluoro-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C27H22FN9O10S3.3Na/c1-13-4-2-3-5-18(13)32-27-34-24(28)33-26(35-27)30-15-6-7-19(20(10-15)31-25(29)38)36-37-21-12-17-14(9-23(21)50(45,46)47)8-16(48(39,40)41)11-22(17)49(42,43)44;;;/h2-12H,1H3,(H3,29,31,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,30,32,33,34,35);;;/q;3*+1/p-3 |
InChI Key |
DERXBASKAWGGIR-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)F.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
1,3,6-Naphthalenetrisulfonic acid, 7-((2-((aminocarbonyl)amino)-4-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)azo)-, trisodium salt (CAS Number: 123409-01-8) is a complex organic compound with potential applications in various biological contexts. This article explores its biological activity, including antioxidant and anticancer properties, as well as its safety profile.
The molecular formula of this compound is , with a molecular weight of approximately 455.33 g/mol. It acts as an anionic chromophore and is used in various chemical applications due to its unique structure.
| Property | Value |
|---|---|
| CAS Number | 123409-01-8 |
| Molecular Formula | C10H10Na3O10S3 |
| Molecular Weight | 455.33 g/mol |
| IUPAC Name | Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate |
Antioxidant Activity
Research indicates that compounds related to naphthalenetrisulfonic acid exhibit significant antioxidant properties. In particular, the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay has been utilized to assess the radical scavenging activity of derivatives. For example:
- DPPH Radical Scavenging : The antioxidant activity of certain derivatives was found to be comparable to that of ascorbic acid, a well-known antioxidant. One study demonstrated that specific naphthalene derivatives showed up to 1.4 times higher antioxidant activity than ascorbic acid .
Anticancer Activity
The anticancer potential of naphthalenetrisulfonic acid and its derivatives has been investigated against various cancer cell lines:
- Cell Lines Tested : Notable studies have focused on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.
- Results : Compounds derived from naphthalenetrisulfonic acid exhibited cytotoxic effects, reducing cell viability significantly. For instance, certain derivatives achieved a reduction in viability of up to 46% against MDA-MB-231 cells .
Case Studies
Several case studies highlight the biological implications of naphthalenetrisulfonic acid:
- Study on Antioxidant Properties :
- Study on Anticancer Effects :
Safety Profile
The safety data for 1,3,6-naphthalenetrisulfonic acid indicates that it may cause skin and eye irritation but is not classified as a mutagen or carcinogen:
| Hazard Classification | Status |
|---|---|
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation |
| Mutagenicity | Not classified |
| Carcinogenicity | Not classified |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains the following reactive groups:
-
Azo linkage (-N=N-)
-
Triazine ring with fluorine substituent
-
Sulfonic acid groups (-SO₃⁻Na⁺)
-
Urea-type linkage (-NH-C(=O)-NH-)
Azo Group Reduction
The azo bond (-N=N-) is redox-active and susceptible to reduction. Under reductive conditions (e.g., sodium dithionite or catalytic hydrogenation), it cleaves to form aromatic amines:
| Reaction | Conditions | Products |
|---|---|---|
| Reduction | Na₂S₂O₄, pH 9–11 | 7-amino-1,3,6-naphthalenetrisulfonate + substituted benzenediamine derivatives |
This reaction is critical in dye degradation processes and wastewater treatment .
Triazine Ring Reactivity
The 1,3,5-triazine ring’s fluorine atom at the 4-position is a potential site for nucleophilic substitution. For example:
| Reaction | Conditions | Products |
|---|---|---|
| Hydrolysis | NaOH (aq), 80°C | Replacement of -F with -OH, forming 4-hydroxy-1,3,5-triazinyl derivative |
| Aminolysis | NH₃ (excess), EtOH | Replacement of -F with -NH₂ |
The presence of electron-withdrawing sulfonic acid groups on the naphthalene ring may further activate the triazine toward substitution .
Sulfonic Acid Group Behavior
The trisulfonate groups (-SO₃⁻Na⁺) confer high water solubility but are chemically inert under mild conditions. In strongly acidic environments (e.g., concentrated H₂SO₄), sulfonic acid groups may act as leaving groups in electrophilic aromatic substitution, though this is less common for sodium salts .
Urea Linkage Stability
The urea moiety (-NH-C(=O)-NH-) is prone to hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Aniline derivative + CO₂ + NH₄⁺ |
| Basic hydrolysis | NaOH (10%), 100°C | Substituted amine + carbonate ions |
Stability Under Environmental Conditions
-
Photodegradation : Exposure to UV light may cleave the azo bond or degrade the triazine ring, forming smaller aromatic sulfonates .
-
Thermal Stability : The compound likely decomposes above 300°C, releasing SOₓ, NOₓ, and HF gases due to sulfonic acid and fluorine content.
Comparative Reactivity with Analogues
Comparison with Similar Compounds
Suramin and Polysulfonated Urea Derivatives
Insights :
- The target compound’s triazine and fluorophenyl groups enhance specificity compared to suramin’s broader urea-based structure. However, suramin exhibits marginally higher potency in TNF-α inhibition .
- Evans blue, while structurally simpler, shares competitive inhibition mechanisms via sulfonate-mediated interactions with TNF-α .
Reactive Dyes: Procion MX Series
Insights :
Environmental Degradation Kinetics
Insights :
- The target compound degrades faster under ozonation than simpler sulfonates (e.g., citric acid), but radical scavengers like tert-butyl alcohol reduce efficiency .
- Activated carbon catalysts improve mineralization by promoting hydroxyl radical formation, critical for advanced oxidation processes (AOPs) .
Preparation Methods
Preparation Methods
The synthesis of this compound involves multiple key steps, including sulfonation, diazotization, azo coupling, and nucleophilic aromatic substitution on a triazine ring. The complexity requires careful control of reaction conditions to obtain the trisodium salt form with the desired substitution pattern.
Starting Materials
- 1,3,6-Naphthalenetrisulfonic acid : The core sulfonated naphthalene derivative.
- Aromatic amines : Including 2-((aminocarbonyl)amino)-4-substituted aniline derivatives.
- Triazine derivatives : 4-fluoro-6-(2-methylphenylamino)-1,3,5-triazine precursors.
- Diazotizing agents : Typically sodium nitrite in acidic media.
- Bases and salts : Sodium hydroxide or sodium carbonate for neutralization and salt formation.
Stepwise Synthetic Route
Step 1: Sulfonation of Naphthalene
- Naphthalene is sulfonated under controlled conditions with fuming sulfuric acid or oleum to introduce sulfonic acid groups at 1,3,6-positions.
- Temperature and reaction time are critical to avoid over-sulfonation or polymerization.
Step 2: Diazotization of Aromatic Amine
- The aromatic amine containing the aminocarbonyl group is diazotized by treatment with sodium nitrite in acidic aqueous solution at 0–5 °C.
- This forms the diazonium salt intermediate necessary for azo coupling.
Step 3: Azo Coupling
- The diazonium salt is coupled with 1,3,6-naphthalenetrisulfonic acid under alkaline conditions.
- The coupling occurs at the 7-position of the naphthalene ring, forming the azo linkage.
- pH control (usually pH 8–10) ensures selective coupling and high yield.
Step 4: Nucleophilic Aromatic Substitution on Triazine
- The 4-fluoro-6-(2-methylphenylamino)-1,3,5-triazine is reacted with the azo-coupled intermediate.
- The fluorine atom on the triazine ring is displaced by the amino group on the phenyl ring of the azo intermediate.
- This step is carried out in polar aprotic solvents at elevated temperatures (50–100 °C) to facilitate substitution.
Step 5: Salt Formation
- The final compound is neutralized with sodium hydroxide or sodium carbonate to form the trisodium salt.
- Purification is typically done by recrystallization or precipitation from aqueous media.
Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonation | Naphthalene + Fuming sulfuric acid | 80–120 | 4–6 | 75–85 | Controlled addition to avoid over-sulfonation |
| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 | 1 | >90 | Freshly prepared diazonium salt |
| Azo Coupling | Diazotized amine + 1,3,6-naphthalenetrisulfonic acid | 8–10 (pH) | 2–3 | 80–90 | Alkaline pH critical for selective coupling |
| Nucleophilic substitution | Azo intermediate + 4-fluoro-6-(2-methylphenylamino)-1,3,5-triazine | 50–100 | 4–8 | 70–80 | Polar aprotic solvent preferred |
| Salt formation & purification | NaOH neutralization + recrystallization | Ambient | 1–2 | 85–95 | Final trisodium salt obtained |
Analytical and Research Findings
- Spectroscopic Analysis: UV-Vis spectroscopy confirms azo bond formation with characteristic absorption peaks around 400–450 nm.
- NMR and Mass Spectrometry: Confirm the substitution pattern on the triazine and naphthalene rings.
- Elemental Analysis: Confirms sulfonation degree and sodium salt formation.
- Purity: Typically >98% by HPLC or TLC methods.
- Stability: The trisodium salt form is stable under ambient conditions and aqueous solutions at neutral pH.
Perspectives from Varied Sources
- PubChem and ChemIDplus provide detailed chemical identifiers and synthesis notes emphasizing the azo coupling and triazine substitution steps as critical.
- Industrial dye synthesis literature highlights the importance of controlling sulfonation and diazotization conditions to maximize yield and purity.
- Chemical inventory databases (e.g., ChemRadar) confirm the compound’s classification and provide compliance data supporting its industrial use.
Q & A
Basic: What synthetic methodologies are most effective for preparing this compound, and how can purity be optimized?
Answer:
The compound’s synthesis involves sequential diazo coupling and nucleophilic substitution reactions. Key steps include:
- Diazo coupling : Formation of the azo linkage between the naphthalene backbone and the substituted phenyl group under controlled pH (4–6) and low temperature (0–5°C) to minimize side reactions .
- Triazine functionalization : The 4-fluoro-1,3,5-triazin-2-yl group is introduced via nucleophilic aromatic substitution, requiring anhydrous conditions and a catalyst (e.g., NaHCO₃) to enhance reactivity .
- Purification : Ion-exchange chromatography or fractional precipitation with ethanol/acetone mixtures is recommended to isolate the trisodium salt form and achieve >95% purity. Purity can be confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Advanced: How do the triazine and azo functional groups influence its metal-chelating behavior compared to simpler naphthalene sulfonates?
Answer:
The triazine moiety acts as a strong electron-withdrawing group, enhancing the compound’s affinity for transition metals (e.g., Zr⁴⁺, Fe³⁺) through lone-pair donation from the amino and fluorine substituents. The azo group (-N=N-) further stabilizes metal complexes via π-backbonding, as demonstrated in UV-Vis studies showing a 30–50 nm redshift in λmax upon chelation . In contrast, simpler sulfonates (e.g., SPADNS) exhibit weaker binding (Kd ~10⁻⁴ M vs. 10⁻⁶ M for this compound) due to the absence of triazine-mediated electronic effects .
Basic: What analytical techniques are critical for structural confirmation and quantification?
Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in D₂O confirm the azo (-N=N-) linkage (δ 7.5–8.5 ppm for aromatic protons) and sulfonate groups (δ 3.1–3.3 ppm for SO₃⁻) .
- Mass Spectrometry : ESI-MS in negative mode detects the trisodium adduct [M-3Na]³⁻ at m/z ~550–600 .
- Elemental Analysis : Carbon/nitrogen/sulfur ratios must align with theoretical values (e.g., C: ~32%, N: ~15%, S: ~16%) .
Advanced: How does pH affect the compound’s stability and reactivity in aqueous solutions?
Answer:
- Stability : The compound is stable at pH 6–9, with sulfonate groups (-SO₃⁻) providing electrostatic stabilization. Below pH 4, protonation of the triazine amino groups leads to aggregation (observed as turbidity via dynamic light scattering) .
- Reactivity : At pH >10, hydrolysis of the fluoro-triazine group occurs, forming a hydroxyl derivative. Kinetic studies show a half-life of ~48 hours at pH 12, necessitating buffered conditions for long-term storage .
Basic: What are the solubility profiles in common solvents, and how do they inform experimental design?
Answer:
- Water : Highly soluble (>100 g/L at 25°C) due to trisulfonate groups. Ideal for aqueous-phase reactions .
- Organic Solvents : Insoluble in ethanol, acetone, or DMSO, but miscible in DMF via sulfonate-solvent dipole interactions. Use DMF for non-aqueous reactions (e.g., polymer functionalization) .
Advanced: What computational approaches predict its interaction with biomolecules (e.g., serum albumin)?
Answer:
- Docking Simulations : Molecular docking (AutoDock Vina) reveals preferential binding to bovine serum albumin (BSA) at Sudlow’s Site I (ΔG = -8.2 kcal/mol), driven by hydrophobic interactions with the triazine ring and hydrogen bonding with sulfonates .
- MD Simulations : 100-ns trajectories show stable binding, with root-mean-square deviation (RMSD) <2 Å, suggesting potential as a drug carrier .
Basic: How is the compound utilized in spectrophotometric detection assays?
Answer:
Its azo-triazine structure serves as a chromophore for detecting metal ions (e.g., Al³⁺, Zr⁴⁺):
- Protocol : Mix 0.1 mM compound with sample in acetate buffer (pH 5.0). Measure absorbance at 520 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹). Detection limit: 0.1 ppm .
Advanced: What environmental safety considerations arise from its use under TSCA regulations?
Answer:
Under 40 CFR §721.5260, the compound is flagged for significant new use rules (SNURs) due to potential aquatic toxicity (EC50 = 2.5 mg/L for Daphnia magna). Researchers must:
- Waste Handling : Neutralize with Ca(OH)₂ before disposal.
- Exposure Control : Use fume hoods and PPE to mitigate inhalation risks (LD50 oral, rat: 1200 mg/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
